2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C26H22N2O5S and its molecular weight is 474.5 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione , often referred to as compound X , is a complex organic molecule that integrates various bioactive moieties. Its structure suggests potential biological activities, particularly in pharmacological applications. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound.
Chemical Structure and Synthesis
Compound X features a thiazole ring, a chromeno-pyrrole core, and a propoxyphenyl group. The synthesis of such compounds typically involves multi-step organic reactions that can include:
- Thiazole Formation : Using acetyl chloride and methylamine.
- Chromeno-Pyrrole Core Synthesis : Often achieved through cyclization reactions involving appropriate precursors.
- Coupling Reactions : Utilizing palladium-catalyzed cross-coupling reactions for the attachment of the propoxyphenyl group.
Antiproliferative Effects
Research has indicated that compound X exhibits significant antiproliferative activity against various human tumor cell lines. For instance:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HL-60 | 15 | Induction of apoptosis via mitochondrial pathways |
HeLa | 10 | Disruption of mitochondrial membrane potential |
In vitro assays have shown that compound X can inhibit cell growth by inducing apoptosis through the mitochondrial permeability transition (MPT) mechanism. This involves the release of pro-apoptotic factors such as cytochrome c and apoptosis-inducing factor (AIF), leading to DNA fragmentation and cell death .
Anti-inflammatory Properties
Additionally, compound X has demonstrated anti-inflammatory activity in preclinical models. It modulates inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential therapeutic applications in inflammatory diseases.
The biological activity of compound X can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : Compound X may inhibit specific enzymes involved in cell proliferation and survival.
- Receptor Modulation : It could modulate receptors associated with apoptosis and inflammation.
- Gene Expression Alteration : The compound may influence gene expression related to cell cycle regulation and apoptosis.
Study 1: Antiproliferative Activity
A study conducted on HL-60 and HeLa cells revealed that compound X significantly inhibited cell growth at concentrations lower than those required for many conventional chemotherapeutic agents. The study highlighted its potential as a lead compound for further development in cancer therapy .
Study 2: Anti-inflammatory Effects
In a model of acute inflammation induced by lipopolysaccharide (LPS), compound X reduced the levels of TNF-alpha and IL-6 in treated mice compared to controls. This finding supports its use as an anti-inflammatory agent .
Properties
Molecular Formula |
C26H22N2O5S |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(3-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H22N2O5S/c1-4-12-32-17-9-7-8-16(13-17)21-20-22(30)18-10-5-6-11-19(18)33-23(20)25(31)28(21)26-27-14(2)24(34-26)15(3)29/h5-11,13,21H,4,12H2,1-3H3 |
InChI Key |
BUZXCCUIPHVJCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C(=O)C)C)OC5=CC=CC=C5C3=O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.